molecular formula C6H5F2NS B14018446 2-((Difluoromethyl)thio)pyridine

2-((Difluoromethyl)thio)pyridine

Cat. No.: B14018446
M. Wt: 161.17 g/mol
InChI Key: UGNCMUSLJBGOQW-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)thio)pyridine is a compound of significant interest in medicinal and agricultural chemistry. This compound features a pyridine ring substituted with a difluoromethylthio group, which imparts unique chemical and biological properties. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Difluoromethyl)thio)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-2-thiol with difluoromethyl chloride (CF2HCl) in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature . Another method involves the use of potassium hydroxide (KOH) and dimethoxyethane (DME) as solvents, with CF2HCl gas bubbled into the mixture .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-((Difluoromethyl)thio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethylthio group to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organometallics, and acids.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the difluoromethylthio group.

    Substitution: A wide range of substituted pyridine derivatives.

Scientific Research Applications

2-((Difluoromethyl)thio)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-((Difluoromethyl)thio)pyridine exerts its effects involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere for alcohol, thiol, and amine moieties, enhancing the compound’s binding affinity and specificity . In quorum sensing inhibition, it disrupts communication pathways in bacteria, reducing biofilm formation and virulence .

Comparison with Similar Compounds

Uniqueness: 2-((Difluoromethyl)thio)pyridine is unique due to the presence of both the difluoromethyl and thio groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNCMUSLJBGOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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